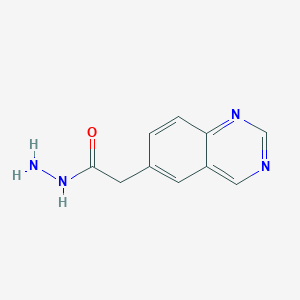

Quinazolin-6-yl-acetic acid hydrazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N4O |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-quinazolin-6-ylacetohydrazide |

InChI |

InChI=1S/C10H10N4O/c11-14-10(15)4-7-1-2-9-8(3-7)5-12-6-13-9/h1-3,5-6H,4,11H2,(H,14,15) |

InChI Key |

ZHADJPXWTUFICG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1CC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for Quinazolin 6 Yl Acetic Acid Hydrazide and Its Analogues

Strategies for Constructing the Quinazoline (B50416) Core

The construction of the bicyclic quinazoline framework is a critical step that can be achieved through various synthetic routes. These strategies range from modifying existing quinazoline structures to building the ring system from simpler acyclic or monocyclic precursors.

One common approach involves the chemical transformation of pre-existing quinazoline or quinazolinone structures. For instance, substituted benzoxazines, which are closely related precursors, can be converted into quinazolinone derivatives through hydrazinolysis. tandfonline.com This method leverages an existing heterocyclic core to build the desired quinazoline system. Another strategy involves the cyclization of substituted anilines or N-arylamidines to form the quinazoline ring. researchgate.net These reactions often begin with anthranilic acid derivatives, which are first acylated and then cyclized to form the quinazoline skeleton. tandfonline.com

Multi-component reactions (MCRs) offer a highly efficient means of constructing the quinazoline core in a single step from three or more starting materials. nih.govfrontiersin.org These reactions are valued for their high atom economy and ability to rapidly generate molecular diversity. nih.gov One notable example is the Ugi four-component reaction (Ugi-4CR), which can be followed by a palladium-catalyzed annulation (ring-forming) step to yield polycyclic quinazolinones. nih.govacs.org

Annulation, or ring-closing, strategies are also widely employed. These can involve metal-catalyzed processes, such as copper-catalyzed C-N bond formation, to cyclize appropriate precursors into the quinazoline ring system. rsc.org Tandem reactions, where multiple bond-forming events occur sequentially in one pot, are particularly effective. For example, a copper-catalyzed one-pot, three-component reaction of ortho-bromoaromatic ketones, aldehydes, and ammonia (B1221849) can be used to synthesize quinazoline derivatives. mdpi.comnih.gov

Below is a table summarizing various MCR and annulation strategies for quinazoline synthesis.

| Reaction Type | Key Reactants | Catalyst/Conditions | Outcome | Reference(s) |

| Ugi-4CR / Annulation | o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Palladium catalyst | Polycyclic quinazolinones | nih.govacs.org |

| Three-Component Annulation | Benzaldehyde (B42025), benzyl (B1604629) amine, anilines | Copper catalyst | Substituted quinazolines | mdpi.com |

| Tandem [4 + 2] Annulation | Substituted anilines and other building blocks | Transition-metal catalysis | Fused quinazoline systems | researchgate.net |

| Oxidative Cyclization | 2-aminophenylketones, methylazaarenes, ammonium (B1175870) acetate | CuCl₂, Oxygen atmosphere | Substituted quinazolines | mdpi.com |

| Metal-Free Four-Component | Anilines, aromatic aldehydes, ammonium iodide | Metal-free conditions | Substituted quinazolines | rsc.org |

Introduction of the Acetic Acid Hydrazide Moiety

Once the quinazoline core is established, the next crucial step is the introduction of the acetic acid hydrazide side chain. This is typically accomplished by first attaching an acetic acid ester group to the quinazoline ring, followed by conversion to the hydrazide.

The most direct and widely used method for converting an ester to a hydrazide is hydrazinolysis. This reaction involves treating a quinazoline-acetic acid ester, such as the ethyl or methyl ester, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). aessweb.comepstem.net The reaction is typically carried out by refluxing the reactants in a suitable solvent like absolute ethanol (B145695). aessweb.comepstem.net This nucleophilic acyl substitution reaction effectively displaces the alkoxy group (-OR) of the ester with the hydrazinyl group (-NHNH₂), yielding the desired acetic acid hydrazide. For example, (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide is prepared by refluxing the corresponding ethyl ester with hydrazine in ethanol for several hours. aessweb.com

The table below provides examples of hydrazinolysis reactions used to form quinazolinone-based hydrazides.

| Starting Material | Reagent | Solvent | Outcome | Reference(s) |

| (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid ethyl ester | Hydrazine hydrate | Absolute Ethanol | (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide | aessweb.com |

| Methyl α-(4-oxoquinazolin-2-yl) thio] acetate | Hydrazine hydrate (99.5 %) | Absolute Ethanol | α-[4-oxoquinazolin-2-yl) thio]Acetohydrazide | epstem.net |

| Substituted benzoxazines | Hydrazine | Not specified | Aminoquinazolinone derivatives | tandfonline.com |

An alternative to hydrazinolysis is the direct condensation of a quinazoline-acetic acid with hydrazine. While less common than the ester route, this method can be effective. The reaction typically requires a coupling agent to activate the carboxylic acid for nucleophilic attack by hydrazine. Another relevant condensation method involves the direct reaction of an acid, such as acetic acid, with hydrazine hydrate, often under heating, to form the corresponding hydrazide. google.comgoogle.com Furthermore, the resulting hydrazide group is itself a versatile functional handle that can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (hydrazones), demonstrating the reactivity of the introduced moiety. aessweb.comnih.govnih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, yield, and environmental footprint of quinazoline synthesis. These methods often offer advantages over traditional approaches, such as reduced reaction times and milder conditions. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate chemical reactions. One-pot, solvent-free microwave-assisted synthesis provides a rapid and efficient route to various quinazoline derivatives. nih.gov

Ultrasound-Promoted Synthesis: Sonication, or the use of ultrasound, can enhance reaction rates and yields. An ultrasound-assisted, four-step synthesis of the quinazoline core has been reported as an effective methodology. nih.gov

Sustainable/Green Chemistry Approaches: There is a growing focus on developing environmentally benign synthetic methods. This includes the use of magnetically recoverable catalysts, such as a novel palladium catalyst, in eco-friendly solvent systems like PEG/water to facilitate the multicomponent synthesis of quinazolinones. frontiersin.org These methods align with the principles of green chemistry by minimizing waste and avoiding toxic solvents. frontiersin.org

Solution-Based Synthesis

Solution-based synthesis is the most conventional approach for preparing hydrazones and related heterocyclic compounds. nih.gov This method typically involves dissolving the reactants, such as a suitable quinazoline acetic acid ester and hydrazine hydrate, in a solvent like absolute ethanol and heating the mixture under reflux for several hours. aessweb.comnih.govepstem.net In many cases, a catalytic amount of a weak acid, such as glacial acetic acid, is added to facilitate the condensation reaction. iajpr.com The reaction progress is often monitored using thin-layer chromatography (TLC). iajpr.com Upon completion, the product is typically isolated by cooling the reaction mixture, which often results in precipitation, followed by filtration, washing, and recrystallization to yield the purified compound. epstem.netiajpr.com For instance, the synthesis of α-[4-oxoquinazolin-2-yl) thio]Acetohydrazide is achieved by refluxing the corresponding methyl ester with hydrazine hydrate in absolute ethanol for 12 hours. epstem.net

Mechanochemical Synthesis

Mechanochemical synthesis has emerged as a green and highly efficient alternative to traditional solution-based methods. rsc.org This approach involves the grinding of solid reactants together, either neat or with a catalytic amount of liquid, a technique known as liquid-assisted grinding (LAG). rsc.org For the synthesis of hydrazones and quinazolines, mechanochemical routes have been shown to produce excellent yields (>99%) in short reaction times. rsc.org This method avoids the use of bulk solvents, reducing waste and simplifying product work-up. nih.govrsc.org The progress of mechanochemical reactions can be monitored ex situ using techniques like powder X-ray diffraction (PXRD) and IR-ATR spectroscopy. rsc.org While direct synthesis of Quinazolin-6-yl-acetic acid hydrazide via this method is not explicitly detailed in the provided sources, the successful application of mechanochemistry for analogous quinazolines and hydrazones suggests its high potential applicability. rsc.org

Solid-State Melt Reactions

Solid-state melt reactions offer another solvent-free synthetic route, where a mixture of solid reactants is heated to a molten state to initiate the reaction. rsc.org This method has been demonstrated to be efficient for certain derivatives of (iso)nicotinic based hydrazones. rsc.org However, for the synthesis of quinazoline structures, the mechanochemical approach is generally considered a better choice. rsc.org A related advanced technique is microwave-assisted solid-phase synthesis, which has been optimized for the production of quinazolin-4-ones. derpharmachemica.comresearchgate.net In this method, reactants are mixed with a solid support and irradiated with microwaves, which can significantly reduce reaction times and improve yields. derpharmachemica.com

Metal-Catalyzed Approaches for Quinazoline Synthesis

Transition-metal-catalyzed reactions have become indispensable tools for constructing the core quinazoline scaffold, often overcoming the harsh conditions and limited substrate scope of classical methods. mdpi.comnih.gov These modern techniques provide efficient pathways to functionalized quinazolines from readily available precursors. mdpi.comfrontiersin.org

Key metal-catalyzed strategies include:

Copper-Catalyzed Reactions : Copper, being an inexpensive and earth-abundant metal, is widely used. frontiersin.org Methodologies include Ullmann-type couplings of (2-bromophenyl)-methylamines and amides, as well as aerobic oxidative dehydrogenation using catalyst systems like CuCl/DABCO/4-HO-TEMPO. mdpi.com

Manganese-Catalyzed Reactions : As another non-toxic and abundant metal, manganese has been successfully used in acceptorless dehydrogenative coupling (ADC) reactions to synthesize quinazolines from 2-aminobenzyl alcohols and either benzonitriles or primary amides. mdpi.comnih.gov

Iron-Catalyzed Reactions : Iron catalysts are employed for the efficient synthesis of quinazolines through acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides or via sp³ C-H oxidation and intramolecular C-N bond formation. mdpi.comresearchgate.net

Palladium-Catalyzed Reactions : Palladium catalysts are effective in various transformations, including three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids, and in domino processes involving N-benzylation and benzylic C–H amidation. rsc.orgorganic-chemistry.org

Ruthenium-Catalyzed Reactions : Commercially available ruthenium catalysts, such as Ru₃(CO)₁₂, have been used for the dehydrogenative synthesis of 2-arylquinazolines. organic-chemistry.org

Table 1: Overview of Metal-Catalyzed Synthesis Methods for the Quinazoline Core

Metal Catalyst Reaction Type Key Reactants Reference Copper (Cu) Ullmann-Type Coupling / Aerobic Oxidation 2-bromophenyl methylamines, Amides, Aldehydes [1, 2] Manganese (Mn) Acceptorless Dehydrogenative Coupling (ADC) 2-aminobenzyl alcohols, Benzonitriles/Amides [2, 4] Iron (Fe) Dehydrogenative Coupling / C-H Oxidation (2-aminophenyl)methanols, 2-alkylamino N-H ketimines [2, 3] Palladium (Pd) Tandem Reaction / Domino Process 2-aminobenzamides, Aryl halides, Isocyanides iajpr.com Ruthenium (Ru) Dehydrogenative Synthesis 2-aminobenzylamines, Benzyl alcohols derpharmachemica.com

Monitoring and Characterization of Synthetic Pathways and Products

The confirmation of synthetic pathways and the structural integrity of the final products, such as this compound, rely on a combination of chromatographic, analytical, and spectroscopic techniques. orientjchem.orgresearchgate.net Reaction progress is commonly monitored by thin-layer chromatography (TLC). iajpr.comsemanticscholar.org For solid-state reactions, techniques like ex situ powder X-ray diffraction (PXRD) and attenuated total reflectance infrared (ATR-IR) spectroscopy are employed to follow the transformation. rsc.org

Analytical and Spectroscopic Methodologies for Structural Confirmation

The definitive structure of this compound is established using a suite of spectroscopic methods that provide complementary information about its molecular framework, functional groups, and elemental composition. aessweb.comorientjchem.orgtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure. orientjchem.orgnih.gov

In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the aromatic protons on the quinazoline ring system, a characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the acetic acid moiety, and exchangeable signals for the amine (-NH₂) and amide (-NH-) protons of the hydrazide group. aessweb.comiajpr.combu.edu.eg

The ¹³C NMR spectrum would show distinct signals for the carbons of the quinazoline ring, the methylene carbon, and the carbonyl (C=O) carbon of the hydrazide function. rsc.org

Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy is used to identify the presence of key functional groups. nih.govderpharmachemica.com The IR spectrum for this compound would be expected to show characteristic absorption bands:

N-H stretching vibrations for the -NH and -NH₂ groups of the hydrazide, typically in the 3200-3400 cm⁻¹ region. iajpr.comsapub.org

A strong C=O stretching band for the amide carbonyl group, usually around 1660-1680 cm⁻¹. bu.edu.egsapub.org

C=N and C=C stretching vibrations from the quinazoline ring, appearing between 1475-1635 cm⁻¹. nih.gov

Aromatic C-H stretching above 3000 cm⁻¹. orientjchem.org

Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight and providing structural information through fragmentation analysis. orientjchem.org The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. semanticscholar.org The fragmentation pattern can help confirm the structure, often involving the cleavage of the side chain from the quinazoline core. semanticscholar.orgsoton.ac.uk

Elemental Analysis : This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule. The experimentally determined values are compared with the calculated values for the proposed chemical formula to confirm its elemental composition, typically requiring agreement within ±0.4%. orientjchem.orgbu.edu.egresearchgate.net

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Observations Reference ¹H NMR Signals for aromatic protons, a singlet for -CH₂- group, and exchangeable signals for -NH and -NH₂ protons. [16, 22, 27] ¹³C NMR Signals for aromatic carbons, methylene carbon, and a carbonyl (C=O) carbon. researchgate.net IR Spectroscopy (cm⁻¹) ~3200-3400 (N-H stretch), ~1660-1680 (C=O stretch), ~1475-1635 (C=N, C=C stretch). [17, 34] Mass Spectrometry Molecular ion peak corresponding to the molecular weight; fragmentation pattern showing loss of the acetic acid hydrazide side chain. [29, 39] Elemental Analysis Experimental %C, %H, %N values consistent with the calculated values for the molecular formula. [7, 9]

Chemical Transformations and Derivatization Strategies

Reactions Involving the Hydrazide Group

The hydrazide functional group (-CONHNH₂) of Quinazolin-6-yl-acetic acid hydrazide is the primary site of its chemical reactivity. This group contains two adjacent nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. This nucleophilicity is central to its ability to react with a variety of electrophiles, leading to the formation of numerous derivatives. Key transformations include reactions with carbonyl compounds to form hydrazones and subsequent cyclization reactions to generate a range of fused heterocyclic systems.

Formation of Hydrazones and Schiff Bases

One of the most fundamental reactions of this compound involves its condensation with aldehydes and ketones. dergipark.org.trresearchgate.net This reaction, typically carried out in a suitable solvent like ethanol (B145695), results in the formation of N-acylhydrazones, also known as Schiff bases. nih.govmdpi.com The process involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

These reactions are often catalyzed by a few drops of acid, such as glacial acetic acid, to facilitate the dehydration step. aessweb.com The resulting hydrazones are stable compounds and often serve as intermediates for further cyclization reactions. dergipark.org.trnih.gov For instance, the reaction of a quinazolinone-based hydrazide with various aromatic aldehydes produces a range of hydrazone derivatives. researchgate.net Similarly, condensation with ketones like cyclohexanone readily yields the corresponding cyclohexylidene-hydrazide. aessweb.com

The research findings indicate that a variety of carbonyl compounds can be used for this transformation, leading to a diverse library of hydrazone derivatives.

Table 1: Examples of Hydrazone Formation from Quinazolin-yl Acetic Acid Hydrazide Analogues

| Reactant 1 (Hydrazide) | Reactant 2 (Carbonyl Compound) | Product | Reference |

| (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide | Benzoin | (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid (2-hydroxy-1,2-diphenyl-ethylidene)-hydrazide | aessweb.com |

| (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide | Cyclohexanone | (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid cyclohexylidene-hydrazide | aessweb.com |

| 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide | Benzaldehyde (B42025) derivatives | Corresponding hydrazone derivatives | nih.gov |

| α-[(4-oxoquinazolin-2-yl) thio]Acetohydrazide | Substituted aromatic aldehydes | α-[(4-oxoquinazolin-2-yl) thio] aceto-3- substituted phenyl hydrazone | dergipark.org.tr |

Cyclization Reactions to Form Fused Heterocycles

This compound is an excellent precursor for synthesizing various fused heterocyclic systems. The hydrazide moiety can undergo cyclization with a range of reagents containing two electrophilic centers, leading to the formation of stable five- or six-membered rings. These reactions significantly expand the chemical diversity of the quinazoline (B50416) scaffold.

The synthesis of 1,2,4-triazole rings is a common transformation of quinazoline hydrazides. nih.govresearchgate.netmdpi.com One established method involves the reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. researchgate.net This initially forms a potassium dithiocarbazate salt, which can then be cyclized. For example, subsequent treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of a 4-amino-1,2,4-triazole-3-thiol derivative. researchgate.net Another pathway involves reacting the hydrazide with isothiocyanates to form hydrazinecarbothioamide intermediates, which can then be cyclized to yield triazole-3-thiols. nih.gov

The quinazoline ring can also be directly fused with a triazole ring. For instance, treatment of 4-chloroquinazolines with hydrazine hydrate can lead to a ring transformation, yielding 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org Furthermore, hydrazinyl quinazoline derivatives can react with carbon disulfide to form fused triazolo[4,3-c]quinazoline systems. ekb.eg

Table 2: Synthesis of Triazole Derivatives from Quinazoline Hydrazides

| Starting Material | Reagent(s) | Product Type | Reference |

| Quinazoline Hydrazide | Carbon Disulfide, Potassium Hydroxide, then Hydrazine Hydrate | 4-Amino-1,2,4-triazole-3-thiol derivative | researchgate.net |

| 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetohydrazide | Isothiocyanate derivatives | Hydrazinecarbothioamide, then Triazole-3-thiol | nih.gov |

| 4-Chloroquinazoline | Hydrazine Hydrate | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole | rsc.org |

| Hydrazinyl quinazoline derivative | Carbon Disulfide | nih.govnih.govnih.govtriazolo[4,3-c]quinazoline-3(2H)-thione | ekb.eg |

1,3,4-Oxadiazoles are another important class of heterocycles readily synthesized from quinazoline hydrazides. mdpi.comopenmedicinalchemistryjournal.comorganic-chemistry.org A common synthetic route involves the cyclodehydration of N,N'-diacylhydrazine intermediates. mdpi.comnih.gov For example, reacting this compound with an acid chloride or anhydride would produce a diacylhydrazine, which can then be cyclized using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride. aessweb.comnih.gov

Refluxing the hydrazide with acetic anhydride can lead to the formation of a 5-methyl-1,3,4-oxadiazole derivative. aessweb.com Another versatile method involves reacting the hydrazide with carbon disulfide, which, under basic conditions followed by acidification, can lead to oxadiazole-thiol derivatives. mdpi.com Oxidative cyclization of the corresponding hydrazones, formed from the reaction of the hydrazide with aldehydes, using reagents such as bromine in acetic acid, is also an effective method for preparing 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

Table 3: Synthesis of Oxadiazole Derivatives from Quinazoline Hydrazides

| Starting Material | Reagent(s) | Product Type | Reference |

| (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide | Acetic Anhydride | 3-(5-Methyl- nih.govnih.govnih.gov-oxadiazol-2-ylmethyl)-1H-quinazoline-2,4-dione | aessweb.com |

| Acid Hydrazide | β-benzoyl propionic acid, POCl₃ | 1,3,4-Oxadiazole derivative | nih.gov |

| Hydrazide | Carbon Disulfide, Base, then Acid | 1,3,4-Oxadiazole-thiol | mdpi.com |

| Hydrazone derivative | Bromine, Acetic Acid | 2,5-Disubstituted 1,3,4-oxadiazole | nih.gov |

The synthesis of pyrazole derivatives from quinazoline hydrazides typically involves reaction with 1,3-dicarbonyl compounds or their equivalents. researchgate.netnih.govchim.itmdpi.com The reaction of a hydrazide with compounds like acetylacetone or ethyl acetoacetate in a suitable solvent, often under reflux, leads to the formation of pyrazole rings attached to the quinazoline core via the acetamido linker. aessweb.comnih.gov

For instance, treating 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetohydrazide with acetylacetone or ethyl acetoacetate yields the corresponding pyrazole derivatives. nih.gov Similarly, the reaction of (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide with acetylacetone in the presence of a catalytic amount of piperidine results in the formation of a dimethyl-pyrazole derivative. aessweb.com These reactions proceed through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Table 4: Synthesis of Pyrazole Derivatives from Quinazoline Hydrazides

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetohydrazide | Acetylacetone | 3,5-Dimethylpyrazole derivative | nih.gov |

| 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetohydrazide | Ethyl Acetoacetate | 3-Methyl-1H-pyrazol-5(4H)-one derivative | nih.gov |

| (2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide | Acetylacetone, Piperidine | 3-(3,5-Dimethyl-pyrazol-1-yl-methylcarbonyl)-1H-quinazoline-2,4-dione | aessweb.com |

Phthalazine derivatives represent another class of fused heterocycles that can be accessed from hydrazide precursors, although the direct synthesis from this compound itself is less commonly documented in favor of building the phthalazine core from simpler starting materials like phthalic anhydrides or 2-acylbenzoic acids with hydrazine. However, hydrazides are crucial intermediates in the elaboration of phthalazine structures. nih.govnih.govrsc.org

For instance, an ester derivative of a phthalazinone can be converted to its corresponding acetohydrazide by reacting it with hydrazine hydrate. nih.gov This newly formed hydrazide can then undergo further reactions, such as condensation with carbonyl compounds to form hydrazones or cyclization with other reagents, to build more complex structures on the phthalazine scaffold. nih.govnih.gov For example, fusion of a hydrazide with phthalimide has been shown to afford annelated triazolo-isoindolone structures, which share structural motifs with phthalazine derivatives. nih.gov While not a direct conversion of the quinazoline core, these methods highlight the synthetic utility of the hydrazide group in building complex heterocyclic systems, including those related to phthalazines.

Table 5: Role of Hydrazides in the Synthesis of Phthalazine-Related Structures

| Starting Material | Reagent(s) | Product Type | Reference |

| Ester of Phthalazinone | Hydrazine Hydrate | Phthalazinone Acetohydrazide | nih.gov |

| Phthalazinone Acetohydrazide | Ketones / Active Methylene (B1212753) Compounds | Hydrazones / Novel Phthalazinone Derivatives | nih.gov |

| 2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)acetohydrazide | Phthalimide | Annelated 1,2,4-triazolo[3,4-a]isoindol-5-one | nih.gov |

Modifications on the Quinazoline Ring System

The quinazoline ring is a privileged scaffold in medicinal chemistry, and its substitution pattern can significantly influence the biological properties of the molecule.

Strategic Introduction of Substitutions

The introduction of various substituents onto the quinazoline ring can be accomplished through several synthetic strategies, often involving the synthesis of the quinazoline ring from appropriately substituted precursors. The properties of substituents on the quinazoline ring are influenced by their position (in the pyrimidine or benzene (B151609) ring) and their electronic nature. nih.gov

For instance, starting from a substituted anthranilic acid, one can construct a quinazoline ring with desired functionalities. Common substituents that have been introduced include halogens, alkyl, alkoxy, and nitro groups. Structure-activity relationship studies have indicated that the presence of a halogen atom at the 6- and 8-positions can enhance antimicrobial activities. nih.gov

In the context of this compound, modifications would ideally be performed on a precursor to the quinazoline ring system before the formation of the acetic acid hydrazide side chain. Alternatively, direct electrophilic substitution on the pre-formed quinazoline ring is possible, although the position of substitution will be directed by the existing groups on the ring. The acetic acid hydrazide moiety at the 6-position will influence the regioselectivity of such reactions.

Table 3: Potential Substitutions on the Quinazoline Ring

| Position | Substituent | Rationale for Introduction |

|---|---|---|

| 2 | Phenyl, Thiol | Potential for enhanced antimicrobial activity nih.gov |

| 4 | Amine, Substituted Amines | Can improve antimicrobial properties nih.gov |

| 7 | Halogen (Cl, Br) | Modulation of electronic properties and potential for improved biological activity |

| 8 | Halogen (I) | Significant improvement in antibacterial activity has been reported nih.gov |

This table outlines general strategies for substitution on the quinazoline nucleus based on literature precedents.

Preclinical Pharmacological Activities and Biological Spectrum

Antimicrobial Activities

Derivatives of quinazolin-6-yl-acetic acid hydrazide have demonstrated a broad spectrum of antimicrobial efficacy, encompassing antibacterial, antifungal, and antitubercular activities.

Quinazolinone derivatives, including those with a hydrazide moiety, have been evaluated for their in vitro antibacterial properties against a variety of bacterial strains. nih.gov Studies have shown that these compounds can exhibit inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. nih.govnih.gov The antibacterial activity is often influenced by the nature and position of substituents on the quinazoline (B50416) ring. dovepress.com

For instance, certain novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have demonstrated good activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, some 2,3-disubstituted quinazolin-4-one compounds have shown significant antibacterial activity against Staphylococcus albus and Streptococcus pyogenes, which are Gram-positive bacteria. dovepress.com However, the activity against Gram-negative bacteria was reported to be comparatively low in some studies. dovepress.com The complex cell wall structure of Gram-negative bacteria often presents a greater challenge for antibacterial agents.

The introduction of different substituents to the core quinazoline structure can modulate the antibacterial profile. For example, some newly synthesized quinazolinone derivatives have shown variable antimicrobial activity depending on the secondary amine substitution at the C-2 position. nih.gov Certain pyrazolyl-quinazolin-4(3H)-one derivatives have also been synthesized and screened for their activity against bacterial microorganisms. researchgate.net

Table 1: Antibacterial Activity of Selected Quinazoline Derivatives

| Compound Type | Bacterial Strain | Activity Level | Reference |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones | Gram-positive & Gram-negative | Good | nih.gov |

| 2,3-disubstituted quinazolin-4-ones | Staphylococcus albus, Streptococcus pyogenes | Significant | dovepress.com |

| Pyrrolidine substituted quinazolinones | Gram-positive & Gram-negative | Broad Spectrum | nih.gov |

| Pyrazolyl-quinazolin-4(3H)-one derivatives | Various bacteria | Screened | researchgate.net |

The antifungal potential of quinazoline derivatives has also been a subject of investigation. nih.govmdpi.com Certain synthesized quinazolinone derivatives have been tested against fungal strains such as Sclerotium cepivorum and Botrytis allii, demonstrating a significant reduction in mycelial growth. nih.gov The presence of specific structural features, such as bromo-substituents on the quinazolin-3,4-dione nucleus bearing a hydrazide group, has been associated with potent antifungal activity. rphsonline.com

In some studies, all tested fungal strains were sensitive to the synthesized quinazolinone compounds. nih.gov The antifungal activity of these compounds makes them interesting candidates for the development of new agents to combat fungal infections.

Table 2: Antifungal Activity of Selected Quinazoline Derivatives

| Compound Type | Fungal Strain | Observed Effect | Reference |

| Quinazolinone derivatives | Sclerotium cepivorum, Botrytis allii | Significant reduction of mycelial growth | nih.gov |

| 6-bromo or 6,8-dibromo quinazolin-3,4-dione with hydrazide | Various fungi | Potent activity | rphsonline.com |

| 2,3-disubstituted (3H)-quinazolinone derivatives | Various fungi | All tested strains were sensitive | nih.gov |

Quinazoline and its derivatives have emerged as a promising class of compounds with potential antitubercular activity. mdpi.comijprajournal.comrsc.org Several studies have focused on the synthesis and evaluation of quinazolinone derivatives against Mycobacterium tuberculosis. dovepress.comnih.govnih.gov

Promisingly, certain quinazolinone-based pyridine (B92270) derivatives have shown significant anti-TB action against both drug-sensitive and drug-resistant strains of M. tuberculosis, with minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov Molecular docking studies have suggested that these compounds may act by inhibiting essential mycobacterial enzymes. nih.gov The evaluation of 2,3-disubstituted quinazoline-4-one compounds also revealed that some of them exhibited MICs at concentrations ranging from 6.25 to 100 µg/mL against M. tuberculosis. dovepress.com The antitubercular activity of these compounds highlights their potential for the development of new drugs to combat tuberculosis.

Table 3: Antitubercular Activity of Selected Quinazolinone Derivatives

| Compound Type | M. tuberculosis Strain | MIC Range | Reference |

| Quinazolinone-based pyridine derivatives | Drug-sensitive and drug-resistant | 0.31 to 19.13 μM | nih.gov |

| 2,3-disubstituted quinazoline-4-ones | H37Rv | 6.25 to 100 µg/mL | dovepress.com |

| Piperazine linked quinazoline derivatives | H37Rv | 2–16 μg/mL | rsc.org |

Anticancer Activities

The quinazoline core is a key structural feature in several approved anticancer drugs, and derivatives of this compound are being actively investigated for their potential as novel anticancer agents. evitachem.com

A significant body of research has demonstrated the cytotoxic and antiproliferative effects of quinazolinone derivatives against a wide range of human cancer cell lines. mdpi.comresearchgate.netresearchgate.net For instance, novel quinazolinone hydrazide derivatives have been designed and synthesized, with many showing potential anti-tumor cell proliferation activities. researchgate.netnih.gov

One particular study reported a target compound that exhibited potent antiproliferative activity with IC50 values of 1.31 μM for MCF-7 (breast cancer), 1.89 μM for HepG2 (liver cancer), and 2.10 μM for SGC (gastric cancer) cell lines. nih.gov Another study on quinoline (B57606) hydrazide derivatives, a related class of compounds, showed that they could significantly reduce the cell viability of neuroblastoma cancer cells with micromolar potency. mdpi.com The substitution patterns on the quinazoline ring play a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.

Table 4: In Vitro Antiproliferative Activity of Selected Quinazolinone Hydrazide Derivatives

| Compound | Cancer Cell Line | IC50 Value (μM) | Reference |

| Novel Quinazolinone Hydrazide | MCF-7 | 1.31 | nih.gov |

| Novel Quinazolinone Hydrazide | HepG2 | 1.89 | nih.gov |

| Novel Quinazolinone Hydrazide | SGC | 2.10 | nih.gov |

| Quinoline Hydrazide Analogs | Neuroblastoma cells | Micromolar potency | mdpi.com |

A primary mechanism through which many quinazoline derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cancer progression. frontiersin.org The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are two key kinase targets for which quinazoline-based inhibitors have been developed. nih.govnih.govekb.eg

Novel quinazolinone hydrazide derivatives have been specifically designed and synthesized as EGFR inhibitors. researchgate.netnih.gov One such derivative demonstrated an EGFR inhibitory activity with an IC50 value of 0.59 μM. nih.gov Molecular docking studies have provided insights into how these compounds can bind to the active site of EGFR, interacting with key amino acid residues. researchgate.netnih.gov

Furthermore, quinazoline derivatives have been investigated as inhibitors of VEGFR2, a prime mediator of VEGF-induced angiogenesis. nih.gov By inhibiting VEGFR2, these compounds can potentially suppress the formation of new blood vessels that tumors need to grow and metastasize.

Table 5: Kinase Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound Type | Kinase Target | IC50 Value (μM) | Reference |

| Novel Quinazolinone Hydrazide | EGFR | 0.59 | nih.gov |

| Quinazolinone Derivative | VEGFR2 | Not specified | nih.gov |

Anti-inflammatory Activities

Quinazoline derivatives have demonstrated significant potential as anti-inflammatory agents in various preclinical models. The anti-inflammatory effects are often attributed to mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins (B1171923)—key mediators of inflammation. jneonatalsurg.comnih.gov

One study investigated a novel quinazoline derivative in carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats. jneonatalsurg.com The compound exhibited a dose-dependent reduction in paw edema, with a 50 mg/kg dose showing efficacy comparable to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). jneonatalsurg.com The same compound also significantly inhibited granuloma formation, suggesting efficacy in both acute and chronic inflammation models. jneonatalsurg.com Mechanistic insights from this research point towards possible COX inhibition and modulation of inflammatory cytokines. jneonatalsurg.com

Further research into pyrazole-substituted quinazolinones has also revealed anti-inflammatory properties. mdpi.com For example, a 2-phenyl derivative showed 65% inhibition in a relevant model, outperforming standard drugs like phenylbutazone. mdpi.com Additionally, quinazolinones conjugated with ibuprofen (B1674241) have been synthesized and evaluated as selective COX-2 inhibitors, a key target for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional NSAIDs. nih.gov

| Compound Class | Model | Key Findings | Reference |

| Novel Quinazoline Derivative | Carrageenan-induced paw edema (rats) | Dose-dependent inhibition of edema, comparable to indomethacin at 50 mg/kg. | jneonatalsurg.com |

| Novel Quinazoline Derivative | Cotton pellet-induced granuloma (rats) | Significant inhibition of granuloma formation. | jneonatalsurg.com |

| Pyrazole-substituted Quinazolinones | Not specified | 2-phenyl derivative showed 65% inhibition, exceeding phenylbutazone. | mdpi.com |

| Quinazolinone-Ibuprofen Conjugates | COX Inhibition Assays | Acted as selective COX-2 inhibitors. | nih.gov |

Antiviral Activities

The quinazoline core is a key feature in compounds developed to combat various viral infections. nih.govresearchgate.net Research has demonstrated the efficacy of these derivatives against a range of viruses, including Zika (ZIKV), Dengue (DENV), and Tobacco Mosaic Virus (TMV). nih.govnih.gov

A significant study identified 2,3,6-trisubstituted quinazolinone compounds as potent inhibitors of ZIKV replication. nih.gov Through phenotypic screening and subsequent synthesis of analogs, compounds with broad and potent activities against both ZIKV and DENV were discovered. nih.gov Notably, some of these compounds exhibited EC₅₀ values as low as 86 nM with no significant cytotoxicity to mammalian cells. nih.gov For instance, compound 27 in the study inhibited ZIKV replication by over 99.9% at a 10 µM concentration and had an EC₅₀ of 100 nM in human glioblastoma cells. nih.gov These compounds were also effective in mosquito C6/36 cells, indicating their potential to block viral transmission. nih.gov

In the context of plant viruses, derivatives of (4-oxo-4H-quinolin-1-yl)-acetic acid hydrazide have shown promising results. nih.gov Several acylhydrazone derivatives demonstrated moderate to good in vivo antiviral activities against TMV, with curative, protective, and inactivating activities that surpassed those of the commercial antiviral agent ribavirin (B1680618) at the same concentration. nih.gov

| Compound Class | Virus | Cell Line | Activity Metric | Result | Reference |

| 2,3,6-Trisubstituted Quinazolinone (Compound 27) | Zika Virus (ZIKV) | U87 (Human Glioblastoma) | EC₅₀ | 100 nM | nih.gov |

| 2,3,6-Trisubstituted Quinazolinone (Compound 22) | Zika Virus (ZIKV) | C6/36 (Mosquito) | EC₅₀ | 230 nM | nih.gov |

| 2,3,6-Trisubstituted Quinazolinone (Compound 47) | Dengue Virus (DENV) | Not specified | EC₅₀ | 86 nM | nih.gov |

| 4-oxo-4H-quinoline acylhydrazone (Compound 4) | Tobacco Mosaic Virus (TMV) | In vivo (plant) | Protective Activity | 46.3% at 500 mg/L | nih.gov |

| 4-oxo-4H-quinoline acylhydrazone (Compound 17) | Tobacco Mosaic Virus (TMV) | In vivo (plant) | Curative Activity | 49.2% at 500 mg/L | nih.gov |

Antioxidant Activities

Quinazoline derivatives, including those with hydrazone structures, have been evaluated for their ability to scavenge free radicals, which are implicated in numerous chronic diseases. orientjchem.org The antioxidant potential of these compounds is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide radical scavenging tests. orientjchem.orgresearchgate.net

Studies on various quinazoline derivatives have shown that their scavenging effect often increases with concentration. orientjchem.org Certain Schiff base derivatives of quinazoline demonstrated free radical scavenging activity comparable to that of ascorbic acid (vitamin C), a standard antioxidant. orientjchem.org The mechanism involves the donation of a hydrogen radical or an electron to the free radical, thereby neutralizing it. orientjchem.org

In another study, polyphenolic derivatives of quinazolin-4(3H)-one were synthesized and showed high antioxidant activity, in some cases superior to standards like ascorbic acid and Trolox. nih.gov The addition of a third phenolic group to the molecules significantly influenced the antioxidant capacity. nih.gov Furthermore, a series of quinazolinone derivatives with an acyl hydrazone skeleton displayed good antioxidant and radical-scavenging properties across multiple assays, including cupric reducing antioxidant capacity (CUPRAC) and ferric reducing antioxidant power (FRAP). researchgate.net

| Compound Class | Assay | Key Findings | Reference |

| Quinazoline Schiff Bases (Compounds 3-6) | DPPH Radical Scavenging | Activity increased with concentration; comparable to ascorbic acid. | orientjchem.org |

| Quinazoline Schiff Bases (Compounds 5 & 6) | Nitric Oxide Scavenging | Produced better scavenging ability than other tested compounds. | orientjchem.org |

| Polyphenolic Quinazolin-4(3H)-one Derivatives | Multiple Antioxidant Assays | High antioxidant activity, some superior to ascorbic acid and Trolox. | nih.gov |

| Acyl Hydrazone-containing Quinazolinones | CUPRAC, FRAP, ABTS, DPPH | Exhibited good antioxidant and radical-scavenging properties. | researchgate.net |

Other Noteworthy Preclinical Biological Activities

Beyond the aforementioned properties, the quinazoline framework has been explored for a variety of other therapeutic applications.

Malaria remains a significant global health threat, and the search for new chemotypes is crucial to combat drug resistance. researchgate.net Quinazoline derivatives have emerged as a promising scaffold in this area. mdpi.com

A phenotypic high-throughput screen led to the discovery of quinazolinone-2-carboxamide derivatives as a novel antimalarial class. researchgate.net Structure-activity relationship (SAR) studies resulted in the identification of a potent inhibitor that was 95-fold more active than the initial hit compound and effective against laboratory-resistant malaria strains. researchgate.net Synthetic pyrazino[1,2-b]quinazoline-3,6-dione derivatives have also shown potent activity against Plasmodium falciparum, with some lead compounds demonstrating IC₅₀ values in the range of 0.02-2 µg/mL. unl.pt These compounds were found to be non-hemolytic and non-cytotoxic at their effective concentrations. unl.pt

| Compound Class | Malaria Strain | Activity Metric | Result | Reference |

| Pyrazino[1,2-b]quinazoline-3,6-diones | Plasmodium falciparum 3D7 | IC₅₀ | 0.02 - 2 µg/mL | unl.pt |

| Quinazolinone-2-carboxamide derivative (19f) | Not specified | Potency Increase | 95-fold more potent than original hit | researchgate.net |

The quinazoline ring system has been a cornerstone in the development of central nervous system (CNS) active agents, including anticonvulsants, ever since the discovery of methaqualone. mdpi.commdpi.com Modern research focuses on creating derivatives with improved efficacy and fewer side effects. nih.gov

Numerous studies have synthesized and screened quinazolin-4(3H)-one derivatives for their ability to protect against seizures in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov In one study, several novel quinazoline derivatives showed significant protection against scPTZ-induced seizures, with some compounds offering 100% protection at a dose of 100 mg/kg without inducing neurotoxicity. nih.gov SAR studies suggest that the anticonvulsant activity is influenced by substituents at positions 2 and 3 of the quinazolinone ring, which can modulate binding to targets like the GABA-A receptor. mdpi.com

| Compound Class | Seizure Model | Dose | Protection Level | Reference |

| Novel Quinazoline Derivatives (Compounds 8, 13, 19) | scPTZ-induced seizures | 100 mg/kg | 100% | nih.gov |

| 3-Substituted-2-(phenoxymethyl) quinazolin-4(3H)-ones | Maximal Electroshock (MES) | 40 mg/kg (i.p.) | Moderate to significant activity | mdpi.com |

| Novel Quinazoline Derivatives | scPTZ-induced seizures | 150 mg/kg | 16.67% to 100% | mdpi.com |

Quinazoline derivatives have also been extensively evaluated for their pain-relieving properties. mdpi.comhilarispublisher.com Preclinical assessments using models like the acetic acid-induced writhing test (for peripheral analgesia) and the hot plate test (for central analgesia) have confirmed their potential. jneonatalsurg.com

A novel quinazoline derivative demonstrated significant, dose-dependent analgesic activity in both models. jneonatalsurg.com It effectively reduced the number of writhes in mice and increased the pain threshold latency in the hot plate test, suggesting both central and peripheral mechanisms of action. jneonatalsurg.com Other research on 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides found that several test compounds exhibited significant analgesic activity, with some being moderately more potent than the reference standard, diclofenac (B195802) sodium. hilarispublisher.com The structure-activity relationship in this series indicated that compounds with smaller aliphatic groups showed the most potent activity. hilarispublisher.com

| Compound Class | Analgesic Model | Key Findings | Reference |

| Novel Quinazoline Derivative | Acetic acid-induced writhing (mice) | Significantly reduced writhing counts, indicating peripheral analgesia. | jneonatalsurg.com |

| Novel Quinazoline Derivative | Hot plate test (mice) | Increased latency, suggestive of central analgesia. | jneonatalsurg.com |

| 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides | Not specified | Several compounds showed more potent activity than diclofenac sodium. | hilarispublisher.com |

| 2-Butyl-thiourea-substituted quinazolinone | Not specified | Showed 73% analgesic activity, higher than diclofenac (62%). | mdpi.com |

Molecular Mechanisms of Action and Biological Targets

Enzyme Inhibition Profiles

Detailed enzymatic inhibition assays are crucial for characterizing the pharmacological profile of a chemical entity. For Quinazolin-6-yl-acetic acid hydrazide, specific inhibitory activities against several key enzyme families have been evaluated.

DNA Gyrase Inhibition

Currently, there is no specific published research available that details the direct inhibitory activity of this compound against DNA gyrase.

Histone Deacetylase (HDAC) Inhibition

There is no specific published research available that documents the direct inhibitory profile of this compound against histone deacetylases (HDACs), including the HDAC6 isoform.

Phosphodiesterase (PDE) Inhibition

Specific data from studies evaluating the direct inhibitory effects of this compound on phosphodiesterases (PDEs), such as PDE4, are not available in the current scientific literature.

Dihydrofolate Reductase (DHFR) Binding

There is no specific published research available that characterizes the binding affinity or inhibitory action of this compound on dihydrofolate reductase (DHFR).

Interaction with Key Cellular Pathways and Receptors

Beyond direct enzyme inhibition, the role of a compound in modulating broader cellular signaling networks is a key aspect of its mechanism of action.

Kinase Pathway Modulation

While direct studies on this compound as a kinase modulator are limited, its documented use is as a chemical intermediate in the synthesis of compounds that target kinase pathways. Specifically, it has been utilized in the creation of triazolopyridazines, a class of molecules investigated as tyrosine kinase modulators. google.comgoogle.com

In this context, this compound serves as a precursor building block. For instance, it has been reacted with compounds like 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)-pyridazine to synthesize more complex molecules designed to inhibit receptor tyrosine kinases such as c-Met. google.com The c-Met receptor is a key component in cellular signaling pathways that regulate cell proliferation, motility, and morphogenesis. google.com The involvement of this hydrazide in the synthesis of potential kinase inhibitors underscores its relevance in the development of therapeutics targeting these critical cellular pathways. google.comgoogle.com

Table 1: Role of this compound in Kinase Pathway Modulation

| Application | Resulting Compound Class | Targeted Pathway/Receptor | Reference |

|---|

Modulation of Inflammatory Mediators (e.g., COX, LOX, Cytokines)

Quinazoline (B50416) derivatives have been identified as potent modulators of key enzymes and signaling molecules in the inflammatory cascade. The anti-inflammatory effects of compounds based on the quinazoline scaffold are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. nih.gov

Certain pyrazolo[5,1-b]quinazoline derivatives have demonstrated significant inhibitory activity against COX-2, with some compounds showing high selectivity for COX-2 over COX-1. mdpi.com This selectivity is a desirable trait for anti-inflammatory agents, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com In addition to COX inhibition, some quinazoline analogues also exhibit inhibitory effects on 5-lipoxygenase (5-LOX), making them dual COX/LOX inhibitors. mdpi.commdpi.com This dual inhibition can provide a broader anti-inflammatory effect by blocking two major pathways of the arachidonic acid cascade. nih.gov

Table 1: Effect of Quinazoline Derivatives on Inflammatory Mediators

| Target | Action | Resulting Effect |

|---|---|---|

| COX-2 | Inhibition | Decreased prostaglandin (B15479496) synthesis |

| 5-LOX | Inhibition | Decreased leukotriene synthesis |

| Cytokines (TNF-α, ILs) | Suppression of Production | Reduced inflammatory signaling |

DNA Binding Interactions

A significant mechanism of action for certain quinazolinone derivatives, particularly those incorporating a hydrazone linker, is the inhibition of bacterial DNA gyrase. mdpi.comresearchgate.net DNA gyrase is a type of topoisomerase II enzyme essential for bacterial DNA replication, transcription, and repair, making it a validated target for antimicrobial agents. mdpi.comresearchgate.net

Molecular docking studies have elucidated the binding mode of these compounds within the active site of the E. coli DNA gyrase B subunit. mdpi.com The quinazolinone core and the attached hydrazide/hydrazone moiety interact with key amino acid residues, such as Asn46 and Asp73, through hydrogen bonding and other non-covalent interactions. mdpi.com These interactions stabilize the compound within the enzyme's active site, preventing its normal function and leading to bacterial cell death. researchgate.netresearchgate.net The acid hydrazide core, in particular, has been noted for its effective interaction with residues like GLU50, ASN46, GLY77, and ASP136, which is consistent with the observed antimicrobial activity. researchgate.net

Table 2: DNA Gyrase Binding Interactions of Quinazolinone-Hydrazone Derivatives

| Compound Moiety | Interacting Residues | Type of Interaction |

|---|---|---|

| Quinazolinone Core | Varies by derivative | Hydrophobic/van der Waals |

| Hydrazone Linker | Asn46, Asp73 | Hydrogen Bonding |

| Acid Hydrazide Core | GLU50, ASN46, GLY77 | Effective binding |

Central Nervous System Receptor Interactions (e.g., GABA, Benzodiazepine)

Derivatives of the quinazoline scaffold have been investigated for their ability to modulate central nervous system (CNS) activity, specifically through interactions with the GABA-A receptor. nih.govmdpi.com The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS and is the target for benzodiazepines, a class of drugs with sedative, anxiolytic, and anticonvulsant effects. nih.gov

Studies on pyrazolo[1,5-a]quinazoline derivatives have shown that these compounds can bind to the benzodiazepine (B76468) site on the GABA-A receptor. mdpi.com Depending on the specific chemical structure, these molecules can act as null modulators or antagonists. mdpi.com For instance, certain 3-ester pyrazolo[1,5-a]quinazoline derivatives were found to be capable of antagonizing the effect of a full agonist like lorazepam, confirming their interaction with the benzodiazepine binding site. mdpi.com This interaction suggests that the quinazoline scaffold can be a valuable template for developing novel CNS-active agents that modulate GABAergic neurotransmission. nih.gov

Structure-Mechanism Relationships

The relationship between the chemical structure of quinazoline derivatives and their biological mechanism is critical for understanding their activity and for the rational design of new, more potent compounds.

For antimicrobial activity targeting DNA gyrase, the hydrazone moiety (-N=CH-) derived from the hydrazide is crucial. mdpi.com The nature of the substituent attached to this linker significantly influences binding affinity. For example, the formation of a formylpyrazole scaffold from the hydrazone can lead to better fitting within the enzyme's active site through hydrogen bonding or arene–cation interactions with residues like Asn46. mdpi.com

In the context of CNS receptor interactions, the substitution pattern on the pyrazolo[1,5-a]quinazoline ring system is a key determinant of activity. nih.gov The presence of a substituent at position 3 is often necessary for binding to the GABA-A receptor. nih.gov Conversely, the introduction of bulky substituents at other positions, such as position 8, can lead to a loss of activity, indicating steric constraints within the receptor's binding pocket. nih.gov The oxidation state of the quinazoline ring is also important, as 5-oxo-4,5-dihydro derivatives were found to be inactive, suggesting a preference for the aromatic or partially reduced forms of the scaffold. nih.gov These findings highlight the precise structural requirements for effective modulation of the GABA-A receptor by this class of compounds.

Structure Activity Relationship Sar Studies

Impact of Substituent Groups on Biological Potency

The nature and position of substituent groups on the quinazoline (B50416) ring system are critical determinants of the biological potency and selectivity of these compounds. Research on various quinazolinone derivatives has demonstrated that even minor chemical modifications can lead to significant changes in their pharmacological profiles nih.gov.

The electronic properties of substituents on the quinazoline ring play a crucial role in modulating biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can influence the molecule's interaction with its biological target.

For instance, in a study on para-substituted benzaldehyde (B42025) compounds, it was observed that stronger electron-donating groups tend to promote hydrogenolysis, while stronger electron-withdrawing groups favor hydrogenation nih.gov. While this study was not on quinazolines, it highlights the profound impact of electronic effects on reaction mechanisms, which can be analogous to interactions with biological receptors. In the context of quinazolinone Schiff bases, the nature of the substituent has been shown to impact their antioxidant and anti-inflammatory activities researchgate.net.

Generally, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) can enhance the electron density of the quinazoline ring system, potentially increasing its binding affinity to certain biological targets. Conversely, electron-withdrawing groups such as nitro (-NO2) or cyano (-CN) can decrease the electron density, which may be favorable for other types of interactions researchgate.net. The precise effect, however, is highly dependent on the specific biological target and the position of the substituent.

Table 1: Effect of Electronic Properties of Substituents on Biological Activity of Quinazoline Analogs

| Substituent Type | General Effect on Quinazoline Ring | Potential Impact on Biological Activity | Reference Example |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Increases electron density | May enhance binding to electron-deficient pockets in target proteins. | researchgate.net |

| Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Decreases electron density | Can be crucial for interactions requiring hydrogen bonding or for modulating pKa. | nih.gov |

This table is illustrative and based on general principles observed in quinazoline chemistry.

Halogen atoms (Fluorine, Chlorine, Bromine, Iodine) are frequently incorporated into bioactive molecules to modulate their physicochemical properties and biological activity. In the quinazoline series, halogen substitutions have been shown to significantly influence potency. For example, the introduction of halogen atoms into the benzene (B151609) ring of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives was found to increase their binding affinity to human serum albumin (HSA), with the affinity enhancing as the atomic number of the halogen increased mdpi.comresearchgate.net. This suggests that halogens can enhance hydrophobic interactions and potentially form halogen bonds with the target protein.

Specifically, the presence of a 2,3-dichlorophenyl moiety in a quinazolinone-hydrazone derivative resulted in high inhibitory activity against BACE1, an enzyme implicated in Alzheimer's disease nih.govresearchgate.net. Furthermore, SAR studies on quinazolinone-sulfonamide hybrids indicated that halogenated phenyl substituents (bromo, chloro, and fluoro) had a more significant positive effect on antibacterial activity compared to non-halogenated substituents nih.gov.

Phenyl substitutions also play a critical role. The orientation and substitution pattern of a phenyl ring can dictate the molecule's ability to fit into a binding pocket. In many instances, a substituted phenyl ring at various positions of the quinazoline core is essential for activity nih.gov. For example, in a series of 4-anilinoquinazolines, compounds with an unsubstituted or chloro/fluoro substituted benzene ring demonstrated higher anti-cancer activity nih.gov.

Table 2: Impact of Halogen and Phenyl Substitutions on the Activity of Quinazoline Analogs

| Substitution | Position | Observed Effect | Compound Class | Reference |

| 2,3-Dichlorophenyl | Varied | High BACE1 inhibitory activity | Quinazolinone-hydrazones | nih.govresearchgate.net |

| Halogenated Phenyl | N-3 | Enhanced antibacterial activity | Quinazolinone-sulfonamides | nih.gov |

| Chloro/Fluoro Phenyl | 4-Anilino | Higher anti-cancer activity | 4-Anilinoquinazolines | nih.gov |

| Halogen | Benzene ring | Increased binding to HSA | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-ones | mdpi.comresearchgate.net |

Positional Effects of Substituents on the Quinazoline Ring System

The biological activity of quinazoline derivatives is highly sensitive to the position of substituents on the bicyclic ring system. Different positions on the quinazoline core (e.g., 2, 3, 4, 6, 7, and 8) offer distinct vectors for substitution, and the location of a particular functional group can dramatically alter the molecule's interaction with its target.

For instance, substitutions at the 2 and 3 positions of the 4(3H)-quinazolinone core are common strategies for developing new derivatives with a range of biological activities mdpi.com. SAR studies have revealed that the presence of a substituted aromatic ring at position 3 and certain groups (methyl, amine, or thiol) at position 2 are often essential for antimicrobial activities nih.gov.

Regarding the 6-position, as in the parent compound of this article, substitutions at this site have been shown to be critical for various biological activities. For example, 6-substituted-4-anilino quinazolines have been investigated as irreversible epidermal growth factor receptor (EGFR) inhibitors nih.gov. In another study, the antifungal activity of novel quinazolinone scaffolds was found to be highest when the substitution was at the 6-position nih.gov. Specifically, N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide showed strong antifungal activity mdpi.com. The presence of a halogen atom at the 6-position has also been linked to improved antimicrobial activities nih.gov.

These findings underscore the importance of the 6-position for derivatization to achieve desired biological outcomes. The acetic acid hydrazide moiety at this position in the title compound provides a key point for further chemical modification and SAR exploration.

Table 3: Influence of Substituent Position on the Biological Activity of Quinazoline Analogs

| Position of Substitution | Type of Activity Influenced | General Observation | Reference |

| 2 and 3 | Antimicrobial, Analgesic, Anti-inflammatory | Often essential for activity; accommodates various substituted rings. | nih.govnih.govmdpi.com |

| 4 | Anti-obesity, Antimicrobial | Amine or substituted amine groups can enhance activity. | nih.govnih.gov |

| 6 | Anticancer, Antifungal, Antimicrobial | Critical for potent activity in several compound series. | nih.govnih.govnih.govmdpi.com |

| 7 | Anticancer | Substitutions can modulate EGFR inhibitory activity. | researchgate.net |

| 8 | Antimicrobial | Halogen substitution can improve activity. | nih.gov |

Pharmacophore Elucidation and Modifications for Optimized Activity

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For quinazoline derivatives, pharmacophore models have been developed to guide the design of more potent and selective inhibitors for various targets, such as EGFR researchgate.net.

A typical pharmacophore model for a quinazoline-based inhibitor might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. The quinazoline nitrogen atoms often act as hydrogen bond acceptors, while substituents can be designed to provide additional interaction points. For example, in a study of quinazoline-based EGFR inhibitors, a five-point pharmacophore model (AAARR.7) was generated, which included hydrogen bond acceptors, hydrogen bond donors, and aromatic rings researchgate.net. The presence of an aniline (B41778) with a hydrogen donor amine group was found to be vital for inhibitory activity.

The acetic acid hydrazide moiety of Quinazolin-6-yl-acetic acid hydrazide presents several key pharmacophoric features. The hydrazide group (-CONHNH2) contains both hydrogen bond donors (the -NH and -NH2 groups) and a hydrogen bond acceptor (the carbonyl oxygen). The quinazoline ring itself provides an aromatic and hydrophobic scaffold.

Modifications to optimize activity could involve:

Derivatization of the terminal amine of the hydrazide: This site can be reacted with various aldehydes or ketones to form hydrazones, introducing a wide range of substituents to probe for additional binding interactions nih.govresearchgate.net.

Modification of the acetic acid linker: The length and flexibility of the linker between the quinazoline ring and the hydrazide could be altered to optimize the positioning of the hydrazide group within a target's binding site.

Substitution on the quinazoline ring: Introducing other substituents at available positions (e.g., 2, 4, 7, 8) in addition to the 6-acetic acid hydrazide could fine-tune the electronic and steric properties of the molecule to enhance potency and selectivity. For example, incorporating a halogen at the 8-position or a small alkyl group at the 2-position could be explored based on SAR data from related quinazolinones nih.gov.

Through iterative cycles of design, synthesis, and biological evaluation guided by pharmacophore models and SAR data, it is possible to develop derivatives of this compound with optimized activity for a specific biological target.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. Studies on quinazoline (B50416) hydrazide derivatives have been performed to elucidate their interactions with various enzymes and receptors.

Docking studies reveal the specific interactions between a ligand and the amino acid residues within a protein's active site. For quinazolinone hydrazide derivatives, these simulations have identified key interactions that are crucial for their biological activity. For instance, in studies targeting the Epidermal Growth Factor Receptor (EGFR), a critical protein in many cancers, derivatives of quinazolinone hydrazide have been shown to fit ideally into the active site. The analysis demonstrated specific interactions with key amino acid residues such as Val702, Lys721, Met769, and Asp831. nih.gov

Similarly, docking simulations of related hydrazone derivatives with other targets have shown that the N-H group of the hydrazone can form conventional hydrogen bonds with residues like MET-A-769. nih.gov The quinazoline core and associated phenyl rings often participate in hydrophobic and π-stacking interactions, further stabilizing the ligand-protein complex. researchgate.net These detailed interaction maps are fundamental for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Table 1: Predicted Ligand-Protein Interactions for Quinazoline Hydrazide Analogues

| Target Protein | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| EGFR | Val702, Lys721, Met769, Asp831 | Hydrogen Bonding, Hydrophobic | nih.gov |

| S. aureus tyrosyl-tRNA synthetase | Not specified | Hydrogen Bonding | nih.govrsc.org |

| COVID-19 Main Protease (Mpro) | Not specified | Hydrogen Bonding (via amide and quinazoline moiety) | ekb.eg |

| Pyrazolo-pyrimidinone Target | MET-A-769, MET-A-742 | Hydrogen Bond, Pi-Sulfur Bond | nih.gov |

Binding affinity, often quantified by the binding energy (kcal/mol) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. Molecular docking programs calculate scoring functions to estimate this affinity, helping to rank potential drug candidates.

For a series of N'-substituted benzylidene-2-(6-chloro-4-oxo-2-aryl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazides, potent inhibition of Monoamine Oxidase A (MAO-A) was observed, with one derivative showing an IC50 value of 0.25 µM. nih.gov In another study, various quinazolin-2,4-dione derivatives were docked against the COVID-19 main protease (Mpro), exhibiting strong binding energies in the range of -7.9 to -9.6 kcal/mol. ekb.eg These values indicate a high affinity for the target, suggesting that the quinazoline scaffold is a promising framework for developing potent inhibitors.

Table 2: Binding Affinity Data for Quinazoline Hydrazide Analogues

| Compound Series | Target | Measurement | Value | Reference |

|---|---|---|---|---|

| N'-benzylidene-2-(6-chloro-4-oxo-2-aryl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide | MAO-A | IC50 | 0.25 µM | nih.gov |

| Quinazolin-2,4-dione derivatives | COVID-19 Mpro | Binding Energy | -7.9 to -9.6 kcal/mol | ekb.eg |

| Pyrazolo-pyrimidinic hydrazide | EGFR | Binding Energy | -8.0 kcal/mol | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. These methods provide insights into molecular geometry, charge distribution, and orbital energies, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For quinazolinone derivatives, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been used to optimize ground-state geometries. nih.govresearchgate.net These studies allow for the calculation of various molecular reactivity parameters, including Mulliken electronegativity (χ), chemical hardness (η), and softness (S). nih.govresearchgate.net Such parameters help in predicting the reactivity and stability of the molecule. The optimized bond lengths and angles calculated through DFT have shown good agreement with experimental values, validating the computational approach.

Table 3: Quantum Chemical Parameters Calculated for Quinazolinone Analogues

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron | nih.govresearchgate.net |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron | nih.govresearchgate.net |

| Energy Gap (Egap) | Difference between ELUMO and EHOMO | Indicates molecular reactivity and stability | nih.govresearchgate.net |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons | Predicts chemical behavior | nih.govresearchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution | Relates to stability | nih.govresearchgate.net |

Computer-Aided Drug Design (CADD) and Virtual Screening Applications

Computer-Aided Drug Design (CADD) encompasses a suite of computational tools that facilitate the drug discovery and design process. researchgate.netmdpi.com Virtual screening, a key CADD technique, involves the computational screening of large libraries of compounds against a biological target to identify potential drug candidates.

The quinazoline hydrazide scaffold has been utilized in various CADD and virtual screening campaigns. For example, novel quinazolinone derivatives have been screened in silico for their potential as cholinesterase inhibitors in the context of Alzheimer's disease. researchgate.net These studies help to prioritize compounds for synthesis and biological evaluation, thereby saving significant time and resources. rsc.org CADD approaches are also crucial for developing structure-activity relationships (SAR), which describe how chemical structure relates to biological activity. nih.gov By analyzing the results of virtual screening and docking, researchers can identify the key structural features required for potent and selective activity, guiding the design of next-generation compounds. nih.gov

Preclinical Applications and Therapeutic Potential

Development of New Antimicrobial Agents

The quinazoline (B50416) scaffold is a key component in the search for new antimicrobial agents. nih.govscialert.net Researchers have synthesized numerous quinazolinone derivatives and evaluated their efficacy against various pathogenic microbes. nih.gov These efforts are driven by the urgent need to find new drugs to combat infectious diseases, a challenge exacerbated by the rise of drug-resistant pathogens. iajpr.com The inherent biological activity of the quinazoline nucleus, combined with the potential for diverse substitutions, makes it a promising framework for developing potent antibacterial and antifungal drugs. scialert.net

New series of quinazolin-4(3H)-one derivatives have been synthesized and tested against a range of bacterial and fungal strains. mdpi.com For instance, hydrazone derivatives were created by reacting 2-hydrazinylquinazolin-4(3H)-one with various carbonyl compounds. mdpi.com These synthesized compounds showed varied levels of activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and several fungal strains. mdpi.comnih.gov Structure-activity relationship (SAR) studies have indicated that the presence of electron-donating groups on the quinazolinone ring tends to enhance antimicrobial activity, while electron-withdrawing groups may diminish it. iajpr.com

Table 1: Antimicrobial Activity of Selected Quinazolinone Derivatives

| Compound | Target Organism | Activity/Potency | Source |

|---|---|---|---|

| Quinazolinone-hydrazide analogues | Bacteria and Fungi | Good activity with electron-donating moieties (OH, OCH3) | iajpr.com |

| 2-(2-(1-(Furan-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one (4a) | Bacterial and Fungal Strains | Evaluated for broad-spectrum antimicrobial activity | mdpi.com |

| 2-(2-(1-(Thiophen-2-yl)ethylidene)hydrazinyl)quinazolin-4(3H)-one (4b) | Bacterial and Fungal Strains | Exhibited notable antimicrobial effects | mdpi.com |

| 6-iodoquinazoline derivatives | Staphylococcus aureus, Bacillus subtilis | Promising antibacterial activities (MIC = 12.5-50 μg/ml) | scialert.net |

| Quinazolin-2,4-dione hybrids | E. coli, P. aeruginosa, B. subtilis, S. aureus | Compound 3c showed efficacy at concentrations of 2.5 to 10 μg/ml | nih.gov |

The rapid increase in microbial resistance to existing antibiotics presents a major global health threat, necessitating the discovery of novel antimicrobial agents. iajpr.comnih.gov Quinazoline-based compounds are being investigated as a potential solution to this problem. ijfmr.com The development of new quinazoline derivatives is a strategic approach to overcome the resistance mechanisms that bacteria and fungi have acquired against traditional drugs. nih.govdntb.gov.ua Scientists are focusing on synthesizing hybrid molecules that combine the quinazoline scaffold with other bioactive moieties like pyrazole, oxadiazole, or thiourea (B124793) to create compounds with unique mechanisms of action. nih.govrsc.org These new agents are often designed to target different bacterial processes, such as DNA gyrase inhibition, thereby circumventing existing resistance pathways. rsc.org

Advancements in Anticancer Lead Compounds

The quinazoline framework is a well-established pharmacophore in cancer therapy, with several FDA-approved drugs, such as gefitinib (B1684475) and erlotinib, built upon this structure. nih.govfrontiersin.org Research is continuously exploring new derivatives for improved efficacy and to overcome resistance to existing treatments. nih.gov The anticancer potential of quinazolines stems from their ability to interact with various biological targets involved in tumor growth and proliferation. mdpi.com

Derivatives of quinazolin-6-yl-acetic acid hydrazide are being studied for their potential to induce cell death in tumor cells. evitachem.com Numerous studies have reported the synthesis of novel quinazoline compounds and their cytotoxic effects against a wide range of human cancer cell lines. mdpi.com For example, certain quinazolinone Schiff base derivatives have demonstrated cytotoxic activity against breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov Similarly, other synthesized derivatives have shown inhibitory effects on leukemia and lung cancer cell lines. mdpi.commdpi.com

Table 2: Anticancer Activity of Selected Quinazoline Derivatives

| Compound/Derivative Series | Cancer Cell Line(s) | Observed Effect/Potency (IC50) | Source |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF-7 (Breast) | Potent anticancer activity (IC50 = 2.49 μM) | mdpi.com |

| 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivatives | MCF-7 (Breast), HepG2 (Liver) | Potent cell inhibition (IC50 = 2.09 and 2.08 μM, respectively) | mdpi.com |

| Quinazolinone derivative (101) | L1210 and K562 (Leukemia) | Inhibited proliferation by >50% (IC50 = 5.8 µM) | mdpi.com |